molecular formula C19H26N2O3S B15283313 2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide

2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No.: B15283313
M. Wt: 362.5 g/mol
InChI Key: DTIPOBBHJBNHCQ-UHFFFAOYSA-N
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Description

2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a butoxy group, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe pyridinyl group is usually introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used

Scientific Research Applications

2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-butoxy-5-isopropyl-4-methyl-N-(4-pyridinyl)benzenesulfonamide include other benzenesulfonamides with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical properties and biological activities

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

2-butoxy-4-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C19H26N2O3S/c1-5-6-11-24-18-12-15(4)17(14(2)3)13-19(18)25(22,23)21-16-7-9-20-10-8-16/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21)

InChI Key

DTIPOBBHJBNHCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=NC=C2

Origin of Product

United States

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